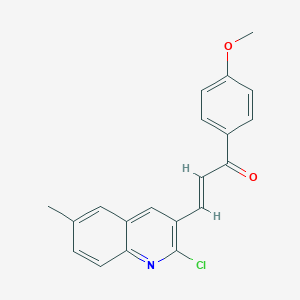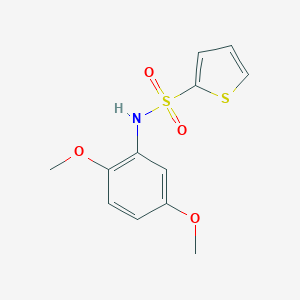
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
Übersicht
Beschreibung
Synthesis Analysis
This compound has been used as an intermediate in the synthesis of antimicrobial pyrazole-tethered quinolines . Specifically, it was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline ring, which is a well-known nitrogenous tertiary base . It also contains a prop-2-en-1-one group attached to a 4-methoxyphenyl group.Physical and Chemical Properties Analysis
This compound has a molecular weight of 337.8g/mol . It has a density of 1.3±0.1 g/cm3 . The boiling point is 521.5±50.0 °C at 760 mmHg . The melting point and MSDS are not available .Wissenschaftliche Forschungsanwendungen
The structural analysis of compounds related to "(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one" provides insights into their molecular structures and intermolecular interactions, which are crucial for drug development (Rizvi et al., 2008).
Certain derivatives of this compound have been synthesized and evaluated for their antiproliferative activities, particularly against non-small cell lung cancers and breast cancers. Some derivatives have shown significant activity, suggesting potential as lead compounds for further development (Tseng et al., 2013).
A variant of this compound was synthesized using microwave-assisted synthesis, and its antimicrobial activities were screened against various bacterial and fungal organisms. The study highlights its potential in antimicrobial applications (Sarveswari & Vijayakumar, 2016).
The compound N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, structurally similar to the queried compound, was identified as a potent apoptosis inducer and an efficacious anticancer agent with high blood-brain barrier penetration (Sirisoma et al., 2009).
Research on (E)-1-{2/3/4-[(1-aryl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-3-(2-morpholinoquinolin-3-yl)prop-2-en-1-ones, similar in structure, showed that they exhibit antimicrobial activity, emphasizing the significance of these compounds in developing new antimicrobial agents (Pujari et al., 2018).
Other studies have explored microwave and conventional induced synthesis of thiazolidinone derivatives from related compounds, which were screened for antibacterial and antifungal activities, thereby contributing to the field of antimicrobial research (Rana et al., 2008).
There has been a focus on synthesizing novel derivatives of these compounds for their potential ABTS radical-scavenging activity, antimicrobial properties, and docking studies, which is vital in the search for new therapeutic agents (Tabassum et al., 2014).
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-6-methylquinolin-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-13-3-9-18-16(11-13)12-15(20(21)22-18)6-10-19(23)14-4-7-17(24-2)8-5-14/h3-12H,1-2H3/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSSASSWLPJGFN-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C=CC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)/C=C/C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bromo-N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide](/img/structure/B409833.png)
![N'-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-chlorobenzohydrazide](/img/structure/B409834.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]furan-2-carbohydrazide](/img/structure/B409836.png)
![2-[(4-Bromo-benzenesulfonyl)-phenethyl-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B409837.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B409838.png)
![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-{[4-(methyloxy)phenyl]oxy}acetohydrazide](/img/structure/B409839.png)

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-2-iodobenzohydrazide](/img/structure/B409843.png)
![3-bromo-N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B409845.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-iodobenzohydrazide](/img/structure/B409849.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-iodobenzohydrazide](/img/structure/B409851.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide](/img/structure/B409852.png)
![1-Methyl-4-[(4-methylphenyl)thio]-3-nitro-2-quinolinone](/img/structure/B409854.png)
